Chemical and physical properties of 3-Bromo-5-(trifluoromethoxy)phenylacetic acid.
Chemical and physical properties of 3-Bromo-5-(trifluoromethoxy)phenylacetic acid.
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-(trifluoromethoxy)phenylacetic acid, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available sources, data on closely related analogues, and established principles of organic chemistry to offer a robust technical profile.
Compound Identification and Structural Elucidation
3-Bromo-5-(trifluoromethoxy)phenylacetic acid is a halogenated and fluorinated derivative of phenylacetic acid. Its structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethoxy group (-OCF₃), and an acetic acid moiety (-CH₂COOH) at positions 3, 5, and 1, respectively.
Molecular Structure:
Figure 1: Chemical structure of 3-Bromo-5-(trifluoromethoxy)phenylacetic acid.
The presence of the trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the design of novel bioactive compounds.[1] The CAS number for this compound is 1092461-35-2.[2]
Physicochemical Properties
| Property | Value/Expected Value | Source/Analogue |
| Molecular Formula | C₉H₆BrF₃O₃ | [2] |
| Molecular Weight | 299.04 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Expected to be in the range of 80-100 °C | Based on 3-Bromo-5-(trifluoromethoxy)benzoic acid (87-89 °C)[3][] and 4-(trifluoromethoxy)phenylacetic acid (85-88 °C)[1] |
| Boiling Point | > 290 °C (with decomposition) | Inferred from 3-Bromo-5-(trifluoromethoxy)benzoic acid (290.6°C at 760mmHg)[] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. Limited solubility in water. | General property of phenylacetic acids |
| pKa | Expected to be around 4.0-4.5 | Based on phenylacetic acid (pKa ≈ 4.3) and the electron-withdrawing nature of the substituents |
Synthesis and Reactivity
Proposed Synthetic Pathway
A specific, published synthetic route for 3-Bromo-5-(trifluoromethoxy)phenylacetic acid is not currently available. However, a plausible and efficient synthesis can be designed based on established organometallic and cross-coupling methodologies. A potential two-step approach starting from 1,3-dibromo-5-(trifluoromethoxy)benzene is outlined below.
Figure 2: Proposed synthetic pathway for 3-Bromo-5-(trifluoromethoxy)phenylacetic acid.
Step-by-Step Methodology:
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Grignard Reagent Formation: 1,3-Dibromo-5-(trifluoromethoxy)benzene is reacted with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to selectively form the mono-Grignard reagent. The lower reactivity of one bromine due to steric hindrance or electronic effects can favor mono-addition.
-
Allylation: The formed Grignard reagent is then reacted with an allylating agent, such as allyl bromide, to introduce the allyl group onto the aromatic ring. This reaction is typically carried out at low temperatures and then allowed to warm to room temperature.
-
Oxidative Cleavage: The terminal double bond of the resulting allylated intermediate is subjected to oxidative cleavage. This can be achieved through ozonolysis followed by an oxidative workup with hydrogen peroxide, or by using a ruthenium-based oxidation system like ruthenium(III) chloride with sodium periodate.[5] This step cleaves the double bond to form the desired carboxylic acid.
An alternative approach could involve a Palladium-catalyzed Suzuki coupling reaction of a suitable boronic acid derivative with a bromoacetic ester, followed by hydrolysis.[6]
Chemical Reactivity
The reactivity of 3-Bromo-5-(trifluoromethoxy)phenylacetic acid is dictated by its functional groups:
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. The acidity of the carboxylic proton is influenced by the electron-withdrawing bromine and trifluoromethoxy substituents on the aromatic ring.
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Aromatic Ring: The benzene ring is activated towards electrophilic substitution, with the directing effects of the substituents influencing the position of incoming electrophiles. The bromine atom also provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further molecular elaboration.
-
Trifluoromethoxy Group: This group is generally stable under most reaction conditions and imparts increased lipophilicity and metabolic stability to the molecule, which are desirable properties in drug candidates.[1][7]
Spectral Characterization (Expected)
While experimental spectra are not publicly available, the expected NMR, IR, and mass spectrometry data can be predicted based on the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid group. The aromatic protons will likely appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the carboxylic acid will appear as a singlet at approximately δ 3.6-3.8 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the carbon of the trifluoromethoxy group. The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms.[8]
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and C-O stretching bands. The C-Br and C-F stretching vibrations will also be present in the fingerprint region.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (299.04 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be observed.
Applications and Research Interest
Substituted phenylacetic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][9] The unique combination of a bromine atom and a trifluoromethoxy group in 3-Bromo-5-(trifluoromethoxy)phenylacetic acid makes it a promising scaffold for:
-
Medicinal Chemistry: As a building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other biologically active molecules. The trifluoromethoxy group can enhance drug efficacy and pharmacokinetic properties.[7]
-
Materials Science: For the development of novel polymers and functional materials where the properties of halogenation and fluorination can be exploited.
-
Agrochemicals: As a precursor for the synthesis of new herbicides and pesticides.[7]
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Bromo-5-(trifluoromethoxy)phenylacetic acid. However, based on the data for structurally similar compounds such as 3-Bromo-5-(trifluoromethoxy)benzoic acid and other halogenated phenylacetic acids, the following precautions are recommended.[3][10]
Hazard Identification:
-
May cause skin irritation (H315).[3]
-
May cause serious eye irritation (H319).[3]
-
May cause respiratory irritation (H335).[3]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-5-(trifluoromethoxy)phenylacetic acid is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While comprehensive experimental data is currently limited, this guide provides a thorough overview of its expected properties, a plausible synthetic route, and essential safety information based on the analysis of related compounds. Further research into the characterization and reactivity of this molecule is warranted to fully explore its utility.
References
-
Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (URL: [Link])
-
Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])
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3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788. PubChem. (URL: [Link])
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. (URL: [Link])
- US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (URL: )
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Electronic Supplementary Information Unsupported monomeric stibine oxides (R3SbO) remain undiscovered. (URL: [Link])
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. (2021-04-01). (URL: [Link])
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Process for the preparation of .alpha.-bromo-phenylacetic acids. WIPO Patentscope. (URL: [Link])
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. (URL: [Link])
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3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587. PubChem. (URL: [Link])
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